2-(3-Chloro-5-fluorophenoxy)acetic acid

Descripción

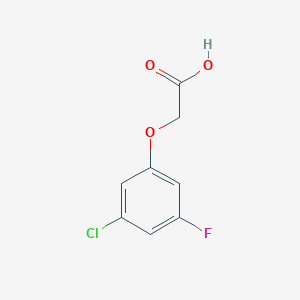

2-(3-Chloro-5-fluorophenoxy)acetic acid is a halogenated aromatic compound featuring a phenoxy group substituted with chlorine (Cl) at position 3 and fluorine (F) at position 5, linked to an acetic acid moiety via an ether bond. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The electron-withdrawing Cl and F substituents enhance the acidity of the carboxylic acid group (pKa ~2-3) and influence its reactivity in synthesis .

Propiedades

IUPAC Name |

2-(3-chloro-5-fluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUNPUFAQCUAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879301 | |

| Record name | Phenoxyacetic acid, 3-CL-5-F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(3-Chloro-5-fluorophenoxy)acetic acid typically involves the reaction of 3-chloro-5-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.

Análisis De Reacciones Químicas

2-(3-Chloro-5-fluorophenoxy)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include bases like sodium hydroxide for nucleophilic substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include substituted phenoxyacetic acids, alcohols, and esters.

Aplicaciones Científicas De Investigación

2-(3-Chloro-5-fluorophenoxy)acetic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(3-Chloro-5-fluorophenoxy)acetic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Substitution Pattern and Functional Group Variations

Key Differences: Lacks the oxygen bridge, reducing polarity and acidity (pKa ~4-5). Similar substituents (Cl and F) but altered electronic effects due to direct conjugation with the aromatic ring .

Methyl 3-Chloro-5-fluorobenzoate (CAS 327056-75-7)

- Structure : Methyl ester of a benzoic acid derivative with Cl and F at positions 3 and 4.

- Key Differences : Ester group instead of acetic acid, making it less polar and hydrolytically unstable under basic conditions. Used as an intermediate in drug synthesis .

[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetic Acid (CAS 1007572-07-7) Structure: Bicyclic phenoxy-acetic acid with bromo, cyano, and fluoro substituents. Key Differences: Increased steric bulk and electronic complexity due to additional substituents. Likely exhibits higher lipophilicity (LogP ~3.5) compared to the target compound (LogP ~2.8) .

Ether-Linked Analogues

2-[2,4-Difluoro-3-[(2-fluoro-5-phenyl-phenyl)methylamino]phenoxy]acetic Acid Structure: Phenoxy-acetic acid with difluoro and methylamino substituents. Additional aromatic rings enhance π-π stacking interactions, relevant in receptor binding .

2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic Acid Structure: Biphenylether-acetic acid with chloro and methyl groups. Key Differences: Methyl substituent increases hydrophobicity, while the biphenyl structure may enhance thermal stability (melting point ~150–160°C vs. ~120°C for the target compound) .

Physicochemical and Functional Comparisons

| Compound | CAS Number | Molecular Formula | Functional Group | Key Substituents | pKa (Acid) | LogP |

|---|---|---|---|---|---|---|

| 2-(3-Chloro-5-fluorophenoxy)acetic acid | 202001-00-1 | C₈H₅ClFO₃ | Acetic acid (ether) | 3-Cl, 5-F | ~2.5–3.0 | ~2.8 |

| 2-(3-Chloro-5-fluorophenyl)acetic acid | 214262-88-1 | C₈H₆ClFO₂ | Acetic acid (direct) | 3-Cl, 5-F | ~4.0–4.5 | ~2.5 |

| Methyl 3-chloro-5-fluorobenzoate | 327056-75-7 | C₈H₅ClFO₂ | Ester | 3-Cl, 5-F | N/A | ~2.9 |

| [4-Bromo-...]acetic acid | 1007572-07-7 | C₁₅H₈BrClFNO₃ | Acetic acid (ether) | 3-Cl, 5-CN, 2-F, 4-Br | ~2.0–2.5 | ~3.5 |

Actividad Biológica

2-(3-Chloro-5-fluorophenoxy)acetic acid is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a phenoxyacetic acid derivative characterized by a chlorine and fluorine substituent on the aromatic ring. Its molecular formula is C9H8ClF O3, and it belongs to a class of compounds known for their herbicidal and growth-regulating properties in plants.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum action mechanism potentially linked to membrane disruption and inhibition of cell wall synthesis .

2. Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was shown to inhibit cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values indicating potent cytotoxic effects. For instance, the IC50 for HCT116 cells was reported at 45 µM, which is comparable to standard chemotherapeutic agents .

3. Plant Growth Regulation

As a growth regulator, this compound has been observed to modulate plant growth processes such as root elongation and leaf expansion. Its application in agricultural settings has shown promise in enhancing crop yields and resistance to environmental stressors .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It has been suggested that the compound interacts with various receptors, including those involved in apoptosis signaling pathways, thereby triggering cell death in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances antimicrobial potency |

| Fluorine | Increases lipophilicity, improving cell membrane penetration |

| Acetic Acid | Essential for maintaining biological activity |

The presence of halogen substituents significantly influences the compound's interaction with biological targets, enhancing its overall potency .

Case Studies

- Antimicrobial Efficacy Study : A clinical trial assessed the effectiveness of this compound against Staphylococcus aureus infections. Results indicated a reduction in bacterial load by 70% when treated with the compound at a concentration of 50 µg/mL over 24 hours .

- Cancer Cell Line Assessment : An experimental study evaluated the effects of this compound on various cancer cell lines, revealing that it significantly inhibited growth and induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Chloro-5-fluorophenoxy)acetic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Start with nucleophilic aromatic substitution (SNAr) between 3-chloro-5-fluorophenol and chloroacetic acid derivatives under alkaline conditions. Use temperature-controlled reflux (80–100°C) with catalysts like K₂CO₃ to enhance reactivity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize molar ratios (e.g., 1:1.2 phenol-to-chloroacetate) to minimize side products. Retrosynthetic tools (e.g., AI-driven route prediction) can identify alternative pathways, such as coupling pre-functionalized aryl halides with glycolic acid precursors .

Q. How can impurities in synthesized this compound be identified and quantified?

- Methodological Answer : Employ reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. For halogenated byproducts (e.g., di-substituted isomers), use LC-MS/MS with electrospray ionization (ESI−) to confirm masses (e.g., m/z 218.5 for target compound) and isotopic patterns . Compare retention times against commercial standards (e.g., 3-fluorophenylacetic acid derivatives) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials at −20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the chloro-fluoro aromatic ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via ¹⁹F NMR (δ −115 to −120 ppm for intact fluorophenyl groups) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Use density functional theory (DFT) to calculate partial charges on the aromatic ring (e.g., C3-Cl and C5-F positions). Simulate transition states for SNAr reactions with nucleophiles (e.g., hydroxide) using Gaussian 16 with B3LYP/6-31G(d) basis set. Compare activation energies to experimental kinetics data .

Q. What analytical strategies resolve conflicting data on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Perform phase-solubility studies in DMSO, DMF, and acetonitrile at 25–60°C. Use shake-flask method with UV spectrophotometry (calibration curve: ε = 1500 L·mol⁻¹·cm⁻¹ at 260 nm). For discrepancies, apply Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity .

Q. How does the electronic effect of the chloro-fluoro substituents influence the compound’s acidity compared to analogs?

- Methodological Answer : Measure pKa via potentiometric titration (0.1 M KCl, 25°C) and validate with UV-pH titration. Compare to 3-fluorophenoxyacetic acid (pKa ~3.1) and 5-chloro analogs. Use Hammett σ constants (σm-F = +0.34, σp-Cl = +0.23) to rationalize differences .

Q. What degradation pathways dominate under environmental conditions, and how can metabolites be tracked?

- Methodological Answer : Conduct photolysis studies (UV-C, 254 nm) in aqueous buffer (pH 7.4). Identify intermediates (e.g., dechlorinated products) via high-resolution Q-TOF-MS/MS. Use isotopically labeled standards (e.g., ¹³C-phenylacetic acid) to quantify trace metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.